

# **Comparing INCB7839 and INCB3619 efficacy**

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Compound of Interest		
Compound Name:	Aderbasib	
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A Comparative Guide to the Efficacy of INCB7839 and INCB3619

This guide provides a detailed comparison of the preclinical and clinical efficacy of two dual ADAM10 and ADAM17 inhibitors, INCB7839 (**Aderbasib**) and INCB3619. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.

#### **Mechanism of Action**

Both INCB7839 and INCB3619 are potent inhibitors of the metalloproteinases ADAM10 and ADAM17. These enzymes, often referred to as sheddases, are responsible for the ectodomain cleavage of a variety of cell surface proteins. By inhibiting ADAM10 and ADAM17, these compounds block the release of ligands for key receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and HER2/neu, as well as other signaling molecules like neuroligin-3 (NLGN3). This inhibition disrupts critical signaling pathways that drive tumor growth, proliferation, and survival.

## **Quantitative Data Summary**

The following tables summarize the available quantitative data for INCB7839 and INCB3619, comparing their inhibitory potency and efficacy in both preclinical and clinical settings.

## **Table 1: In Vitro Inhibitory Activity**



Compound	Target	IC50	Reference
INCB3619	ADAM10	22 nM	[1]
ADAM17	14 nM	[1]	
INCB7839	ADAM10/17	Low nanomolar	[2]

**Table 2: Preclinical In Vivo Efficacy** 

Compound	Cancer Model	Dosing	Outcome	Reference
INCB7839	Pediatric Glioblastoma Xenograft	50 mg/kg, i.p., 5 days/week for 2 weeks	Robust inhibition of tumor growth	[2]
BT474 Breast Cancer Xenograft	30 mg/kg/day + Lapatinib	Complete prevention of tumor volume increase	[3]	
INCB3619	A549 NSCLC Xenograft	60 mg/kg/day, s.c., for 14 days	Significant tumor growth inhibition	[1]

Table 3: Clinical Efficacy of INCB7839 in HER2+ Metastatic Breast Cancer (in combination with

**Trastuzumab**)

Dose of INCB7839 (BID)	Overall Response Rate (ORR)	ORR in Patients with Plasma Concentrations > IC50	Reference
100 mg, 200 mg, 300 mg	40% - 50%	55% - 64%	[4][5]

# **Signaling Pathways**

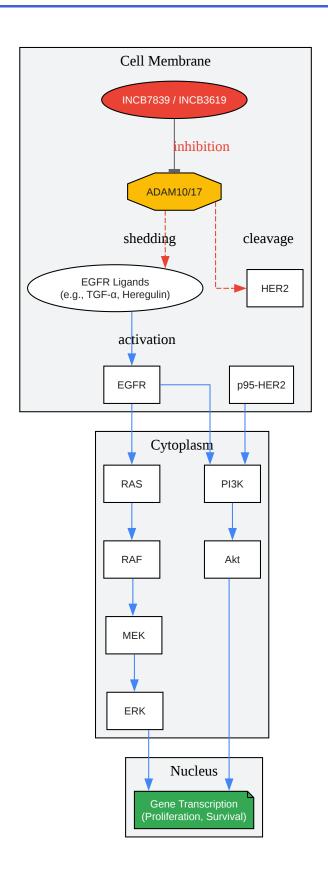


The inhibition of ADAM10 and ADAM17 by INCB7839 and INCB3619 has significant downstream effects on oncogenic signaling pathways.

# **HER2/EGFR Signaling Pathway**

ADAM10 and ADAM17 are responsible for cleaving the extracellular domain of HER2, leading to the formation of the constitutively active p95-HER2 fragment, which is associated with resistance to trastuzumab.[2][4][5] These inhibitors block this cleavage, thereby reducing p95-HER2 levels. Similarly, they prevent the shedding of EGFR ligands like TGF-α, amphiregulin, and heregulin, which in turn reduces the activation of EGFR and its downstream pathways, including the PI3K/Akt and MAPK/ERK pathways.





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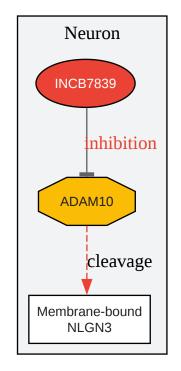


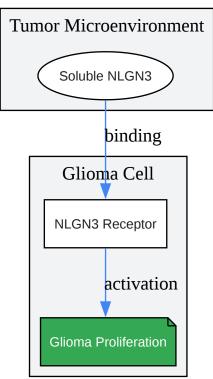
Caption: Inhibition of ADAM10/17 by INCB compounds blocks HER2 cleavage and EGFR ligand shedding.

# **Neuroligin-3 Signaling in Glioma**

In high-grade gliomas, neuronal activity promotes tumor growth through the release of neuroligin-3 (NLGN3). ADAM10 is the primary sheddase responsible for cleaving NLGN3 from the surface of neurons. Soluble NLGN3 then promotes glioma proliferation. INCB7839, by inhibiting ADAM10, blocks this crucial interaction in the tumor microenvironment.







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Caption: INCB7839 inhibits ADAM10-mediated shedding of NLGN3, blocking glioma proliferation.



# **Experimental Protocols**

Below are detailed methodologies for key experiments cited in the evaluation of INCB7839 and INCB3619.

#### In Vitro ADAM10/17 Enzyme Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ADAM10 and ADAM17.
- Methodology:
  - Recombinant human ADAM10 or ADAM17 is incubated with a fluorogenic peptide substrate.
  - The test compound (INCB7839 or INCB3619) is added at various concentrations.
  - The enzymatic reaction is allowed to proceed at 37°C.
  - The fluorescence intensity, which is proportional to substrate cleavage, is measured over time using a fluorescence plate reader.
  - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

#### **Cell Viability and Apoptosis Assays**

- Objective: To assess the effect of the inhibitors on cancer cell proliferation and induction of apoptosis.
- Methodology:
  - Cell Culture: Cancer cell lines (e.g., A549 for NSCLC) are cultured in appropriate media and conditions.
  - Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for 72-96 hours.



- Viability Assessment (MTT Assay): MTT reagent is added to the wells and incubated. The
  resulting formazan crystals are dissolved, and the absorbance is measured to determine
  the percentage of viable cells relative to an untreated control.
- Apoptosis Assessment (Annexin V Staining): Treated cells are stained with Annexin V and a viability dye (e.g., propidium iodide). The percentage of apoptotic cells is quantified by flow cytometry.

#### **Xenograft Tumor Models**

- Objective: To evaluate the in vivo antitumor efficacy of the compounds.
- Methodology:
  - o Animal Model: Immunocompromised mice (e.g., BALB/c nude or NSG mice) are used.
  - Cell Implantation: A suspension of human cancer cells (e.g., A549, BT474, or patientderived glioblastoma cells) is injected subcutaneously or orthotopically into the mice.
  - Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. The mice
    are then randomized into treatment and control groups. The test compound is
    administered via the specified route (e.g., oral gavage, intraperitoneal, or subcutaneous
    injection) at the indicated dose and schedule.
  - Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., western blotting for pathway markers). Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and control groups.

# Clinical Trial in HER2+ Metastatic Breast Cancer (INCB7839)

- Objective: To assess the safety and efficacy of INCB7839 in combination with trastuzumab.
- Methodology:
  - Study Design: A single-arm, open-label, dose-escalation Phase I/II trial.



- Patient Population: Women with HER2+ metastatic breast cancer who were naive to chemotherapy for metastatic disease.
- Treatment Regimen: Patients received INCB7839 orally twice daily at doses of 100 mg,
   200 mg, or 300 mg, in combination with standard trastuzumab therapy.
- Efficacy Endpoints: The primary endpoints included overall response rate (ORR).
   Pharmacodynamic markers such as circulating HER2 extracellular domain (ECD) levels were also assessed.

#### Conclusion

Both INCB7839 and INCB3619 are potent dual inhibitors of ADAM10 and ADAM17 with demonstrated preclinical antitumor activity. INCB7839 has progressed further into clinical development, showing promising efficacy in combination with trastuzumab for HER2+ breast cancer, particularly in a patient population with a known resistance mechanism. The preclinical data for INCB3619 also supports its potential as an anticancer agent, especially in combination with other targeted therapies. The choice between these compounds for further research and development would depend on a comprehensive evaluation of their full preclinical and clinical data, including detailed pharmacokinetic and safety profiles. A notable adverse event associated with INCB7839 in some studies has been deep vein thrombosis, which would be a key consideration in its continued development.

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